molecular formula C18H16ClN3O3 B11610419 N-[(5-chloro-2-oxo-1-propylbenzo[d]azolin-3-ylidene)azamethyl](2-hydroxyphenyl)carboxamide

N-[(5-chloro-2-oxo-1-propylbenzo[d]azolin-3-ylidene)azamethyl](2-hydroxyphenyl)carboxamide

Cat. No.: B11610419
M. Wt: 357.8 g/mol
InChI Key: WERDHHFOWLOASY-UHFFFAOYSA-N
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Description

N-(5-chloro-2-oxo-1-propylbenzo[d]azolin-3-ylidene)azamethylcarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorinated benzo[d]azolin ring and a hydroxyphenyl carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-oxo-1-propylbenzo[d]azolin-3-ylidene)azamethylcarboxamide typically involves multiple steps. One common method includes the condensation of 5-chloro-2-oxo-1-propylbenzo[d]azolin-3-ylidene with azamethyl and 2-hydroxyphenyl carboxamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as triethylamine in a polar solvent .

Industrial Production Methods

For large-scale industrial production, the process is optimized to enhance yield and purity. This often involves the use of automated systems to control reaction parameters such as temperature, pressure, and pH. The purification of the final product is achieved through techniques like crystallization, filtration, and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-oxo-1-propylbenzo[d]azolin-3-ylidene)azamethylcarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions are generally carried out under controlled conditions to ensure the desired product formation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are often performed under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(5-chloro-2-oxo-1-propylbenzo[d]azolin-3-ylidene)azamethylcarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-chloro-2-oxo-1-propylbenzo[d]azolin-3-ylidene)azamethylcarboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(5-chloro-2-oxo-1-propylbenzo[d]azolin-3-ylidene)azamethylcarboxamide include:

Uniqueness

What sets N-(5-chloro-2-oxo-1-propylbenzo[d]azolin-3-ylidene)azamethylcarboxamide apart is its unique structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H16ClN3O3

Molecular Weight

357.8 g/mol

IUPAC Name

N-(5-chloro-2-hydroxy-1-propylindol-3-yl)imino-2-hydroxybenzamide

InChI

InChI=1S/C18H16ClN3O3/c1-2-9-22-14-8-7-11(19)10-13(14)16(18(22)25)20-21-17(24)12-5-3-4-6-15(12)23/h3-8,10,23,25H,2,9H2,1H3

InChI Key

WERDHHFOWLOASY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Cl)C(=C1O)N=NC(=O)C3=CC=CC=C3O

Origin of Product

United States

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